3-(Benzyloxy)-4-nitrobenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds, with benzoic acid (C₆H₅COOH) being the archetypal example. chemimpex.comchemicalbook.com These molecules consist of a carboxyl group (-COOH) directly bonded to an aromatic ring. chemimpex.comchemicalbook.com The chemical personality of an aromatic carboxylic acid is profoundly influenced by the presence of additional substituents on the aromatic ring. These substituents can alter the molecule's acidity, reactivity, and physical properties through electronic effects (induction and resonance) and steric interactions.

The carboxylic acid group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. chemicalbook.com The interplay between the carboxyl group and other substituents gives rise to a vast array of benzoic acid derivatives with tailored properties, making them a rich field of study in organic chemistry.

Significance of Substituted Benzoic Acids in Organic Research

Substituted benzoic acids are of paramount importance in organic research, primarily serving as versatile building blocks for the synthesis of more complex molecules. nbinno.com Their inherent functionality allows for a wide range of chemical transformations. The carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups, while the aromatic ring can undergo further substitution reactions. This chemical adaptability makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nbinno.comgoogle.com For instance, derivatives of nitrobenzoic acid are precursors to aminobenzoic acids, which are key components in the synthesis of certain dyes and anesthetics. nbinno.com

Overview of 3-(Benzyloxy)-4-nitrobenzoic Acid as a Research Molecule

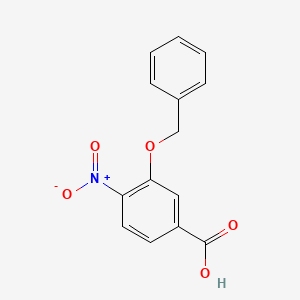

This compound is a polysubstituted aromatic carboxylic acid that has garnered attention as a specialized research molecule. Its structure is characterized by a benzoic acid core with a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a nitro group (-NO₂) at the 4-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable intermediate in targeted organic synthesis.

The nitro group is a strong electron-withdrawing group, which significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemimpex.com The benzyloxy group, while also electron-withdrawing through induction, can participate in resonance and introduces a bulky, lipophilic moiety. The strategic placement of these groups makes this compound a molecule with potential for further functionalization and elaboration into more complex structures. Although detailed research dedicated exclusively to this compound is not extensive, its ester, Methyl 3-(benzyloxy)-4-nitrobenzoate, is recognized in chemical databases, indicating its role as a synthetic intermediate. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₁NO₅ | 273.24 | Not available |

| Methyl 3-(benzyloxy)-4-nitrobenzoate | C₁₅H₁₃NO₅ | 287.27 | 209528-69-8 |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 121-92-6 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 62-23-7 |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 619-14-7 |

The utility of this compound in research is primarily as a precursor. The nitro group can be readily reduced to an amino group, opening up pathways to synthesize various heterocyclic compounds and amides. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl group, which can be deprotected under specific conditions to reveal a new reactive site. This strategic functionality makes it a valuable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures.

Structure

2D Structure

Propiedades

IUPAC Name |

4-nitro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGQAXYDLCNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626307 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-29-9 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)-4-nitrobenzenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyloxy 4 Nitrobenzoic Acid

Established Synthetic Pathways for the Target Compound

The creation of 3-(benzyloxy)-4-nitrobenzoic acid is primarily accomplished through established multi-step synthetic routes. These pathways are designed to introduce the necessary functional groups—benzyloxy, nitro, and carboxylic acid—onto an aromatic scaffold in a controlled and sequential manner.

Multi-Step Approaches via Nitration, Etherification, and Carboxylic Acid Formation

The journey towards this compound begins with the careful selection of a suitable starting material. A frequently used precursor is m-cresol, which is both inexpensive and readily available. google.com This compound undergoes a nitration reaction, followed by oxidation of the methyl group to a carboxyl group, ultimately forming 3-hydroxy-4-nitrobenzoic acid. google.com This intermediate is pivotal as it contains both the hydroxyl and nitro groups in the desired positions for subsequent modification.

Another viable starting material is 3-hydroxybenzoic acid. This precursor can be nitrated to introduce the nitro group at the 4-position, yielding 3-hydroxy-4-nitrobenzoic acid. prepchem.com The choice of precursor often depends on factors such as cost, availability, and the specific reaction conditions to be employed in the subsequent steps.

A new synthetic route for tafamidis, a related compound, also starts from the readily available 3-hydroxy-4-nitrobenzoic acid, highlighting its importance as a key intermediate. ias.ac.in

The introduction of the benzyl (B1604629) group is a critical step, achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of an intermediate like 3-hydroxy-4-nitrobenzoic acid to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide or a similar benzylating agent. nih.gov

The reaction is typically carried out in the presence of a base, such as sodium hydride, in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The choice of base and solvent is crucial to ensure the reaction proceeds efficiently and to minimize side reactions. The progress of the benzylation is often monitored using thin-layer chromatography (TLC). nih.gov

For more complex molecules or when milder conditions are required, alternative benzylation methods can be employed. These include the use of reagents like benzyl 2,2,2-trichloroacetimidate (BTCAI). nih.gov

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a key transformation in the synthesis of this compound. The regioselectivity of this reaction is of paramount importance, as it dictates the final arrangement of substituents on the benzene (B151609) ring.

When starting with a precursor like 3-hydroxybenzoic acid, the hydroxyl group and the carboxylic acid group direct the incoming nitro group. The hydroxyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. truman.edupearson.com In this case, nitration typically occurs at the position ortho to the hydroxyl group and meta to the carboxyl group, which corresponds to the 4-position.

The nitrating agent is usually a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu The reaction temperature must be carefully controlled, often kept at low temperatures (e.g., 0°C or below), to prevent over-nitration and the formation of unwanted byproducts. truman.edu For instance, the nitration of benzoic acid to m-nitrobenzoic acid requires cooling in an ice/water/salt bath to 0°C or less. truman.edu

In some procedures, fuming nitric acid in nitrobenzene (B124822) is used for the nitration of m-hydroxybenzoic acid, with the reaction temperature maintained at 35-40°C. prepchem.com The development of more environmentally friendly nitration methods using dilute aqueous nitric acid is also an area of active research. nih.gov

In synthetic routes where the precursor contains a methyl group instead of a carboxylic acid, an oxidation step is necessary. For example, if the synthesis starts with m-cresol, the methyl group of the nitrated intermediate, 5-methyl-2-nitrophenol, is oxidized to a carboxylic acid. google.com

A common oxidizing agent for this transformation is hydrogen peroxide (H2O2). google.com The reaction is typically carried out under controlled temperature and pressure to achieve a high yield of the desired carboxylic acid. google.com Other oxidizing agents, such as ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid, have also been used for the oxidation of aryl methyl ketones to benzoic acids, which is a related transformation. researchgate.net

Esterification and Subsequent Hydrolysis Procedures

An alternative strategy for arriving at this compound involves the initial esterification of a precursor, followed by the hydrolysis of the ester to the final carboxylic acid. This approach can be advantageous in certain situations, for example, to protect the carboxylic acid group during other reaction steps or to improve the solubility and handling of intermediates.

For instance, 3-hydroxy-4-nitrobenzoic acid can be esterified to its corresponding methyl or ethyl ester. This ester can then undergo benzylation of the hydroxyl group. The final step is the hydrolysis of the ester group back to a carboxylic acid.

The esterification of carboxylic acids can be achieved using various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. truman.edu Other reagents, such as TBTU, TATU, or COMU in the presence of an organic base, can also be used for esterification at room temperature. researchgate.net

The hydrolysis of the resulting ester is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. rsc.org

Acid-Catalyzed Ester Formation

A common strategy in the synthesis of this compound is to first protect the carboxylic acid functional group as an ester. This prevents the acidic proton of the carboxylic acid from interfering with subsequent base-mediated reactions. The Fischer-Speier esterification is a classic and widely used method for this purpose. iajpr.comtruman.edu This reaction involves treating the starting material, 3-hydroxy-4-nitrobenzoic acid, with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst. iajpr.comtruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess. truman.edu The mixture is heated under reflux for a set period to achieve a high conversion rate. truman.edu

Table 1: Parameters for Acid-Catalyzed Ester Formation

| Reactant | Reagent | Catalyst | Condition | Product |

|---|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 3-hydroxy-4-nitrobenzoate |

Saponification and Acidification for Carboxylic Acid Recovery

Once the benzyl ether linkage is in place on the esterified intermediate (e.g., methyl 3-(benzyloxy)-4-nitrobenzoate), the final step is to hydrolyze the ester back to the carboxylic acid. This is achieved through saponification, which involves heating the ester with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The base attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (sodium or potassium 3-(benzyloxy)-4-nitrobenzoate) and the corresponding alcohol (e.g., methanol).

The reaction mixture is then cooled and acidified with a strong mineral acid, like hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the final product, this compound, to precipitate out of the aqueous solution as a solid. The solid product can then be collected by filtration.

Table 2: Reagents for Saponification and Acidification

| Reactant | Reagent 1 (Saponification) | Reagent 2 (Acidification) | Product |

|---|---|---|---|

| Methyl 3-(benzyloxy)-4-nitrobenzoate | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) | This compound |

Advanced and Novel Synthetic Approaches

While traditional methods are reliable, modern organic synthesis seeks more efficient, milder, and versatile routes. For this compound, this includes alternative etherification methods and exploring new technologies like continuous flow chemistry.

Application of Williamson Ether Synthesis or Mitsunobu Reaction

The formation of the crucial benzyl ether bond can be accomplished through methods other than simple alkylation, each with its own advantages.

Williamson Ether Synthesis : This is a fundamental and versatile method for forming ethers. masterorganicchemistry.comorganicchemistrytutor.com In the context of synthesizing this compound, the synthesis would start with the ester, methyl 3-hydroxy-4-nitrobenzoate. The phenolic hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium phenoxide. youtube.comyoutube.com This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide, typically benzyl bromide. masterorganicchemistry.comyoutube.com This method is highly effective for primary halides like benzyl bromide and avoids the strongly acidic conditions of some other benzylation techniques. masterorganicchemistry.comorgsyn.org

Mitsunobu Reaction : This reaction provides a powerful and mild alternative for forming esters and ethers, proceeding with a clean inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.org To form the benzyl ether, 3-hydroxy-4-nitrobenzoic acid (or its ester) would be treated with benzyl alcohol in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds under neutral conditions at or below room temperature. nih.govorgsyn.org The use of p-nitrobenzoic acid as the acidic component is common in Mitsunobu reactions, especially for sterically hindered alcohols, as it improves yields. orgsyn.org This method is particularly valuable when substrates are sensitive to the basic or acidic conditions of other etherification protocols. nih.gov

Table 3: Comparison of Advanced Etherification Methods

| Method | Key Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), Benzyl halide (e.g., Benzyl bromide) | Anhydrous, Aprotic solvent (e.g., THF, DMF) | Utilizes common reagents, avoids strong acids. masterorganicchemistry.comorganicchemistrytutor.com |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Benzyl alcohol | Mild, neutral, often low temperature | High stereospecificity (inversion), suitable for sensitive substrates. missouri.eduorganic-chemistry.org |

Continuous Flow Chemistry Protocols for Related Compounds

Continuous flow chemistry, utilizing microreactors or tubular reactors, is emerging as a safer, more efficient, and scalable alternative to traditional batch processing for many chemical reactions, especially those that are highly exothermic or involve hazardous reagents. researchgate.netrsc.orgeuropa.eu Nitration of aromatic compounds is a prime example of a reaction class that benefits significantly from flow chemistry. europa.eubeilstein-journals.org The high heat and mass transfer efficiency of microreactors allows for precise temperature control, minimizing the risk of runaway reactions and the formation of undesirable byproducts that can occur in batch reactors. researchgate.neteuropa.eu

Exploring Alternative Protecting Group Strategies

The choice of a protecting group is a critical aspect of multi-step synthesis, as it must be stable under certain reaction conditions and easily removable under others. organic-chemistry.orglibretexts.org While the benzyl (Bn) group is a robust and common choice for protecting hydroxyls, a variety of other groups are available, offering different stabilities and deprotection methods. organic-chemistry.orgmasterorganicchemistry.com This allows for orthogonal strategies where one protecting group can be removed selectively in the presence of others. organic-chemistry.org

Silyl (B83357) Ethers : These are among the most widely used hydroxyl protecting groups due to their ease of installation and mild removal conditions. highfine.comharvard.edu Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and the bulkier tert-butyldimethylsilyl (TBDMS). They are typically installed using the corresponding silyl chloride and a base like imidazole. harvard.edu Their stability to many reagents is high, yet they are readily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The steric bulk of the silyl group can be tuned to selectively protect one hydroxyl group over another. highfine.com

Alkoxyalkyl Ethers (Acetals) : Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are also popular choices. masterorganicchemistry.comhighfine.com They are stable to strongly basic and nucleophilic conditions but are sensitive to acid, allowing for selective deprotection. masterorganicchemistry.comhighfine.com

Table 4: Comparison of Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr), Base (NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base, cleaved by reduction. libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (TBAF), Mild acid | Stable to base, cleaved by acid or fluoride. highfine.comharvard.edu |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst (p-TsOH) | Aqueous Acid (e.g., HCl, Acetic Acid) | Stable to base, cleaved by acid. masterorganicchemistry.comhighfine.com |

Chemical Reactivity and Reaction Mechanisms of 3 Benzyloxy 4 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. masterorganicchemistry.comchemguide.co.uk

The nitro group (-NO₂) is a potent electron-withdrawing group. It deactivates the benzene (B151609) ring towards electrophilic attack through both inductive and resonance effects. youtube.comquora.com The nitrogen atom's positive formal charge inductively pulls electron density from the ring. youtube.com Resonance structures show that the nitro group withdraws electron density primarily from the ortho and para positions, placing a partial positive charge on these carbons. youtube.comyoutube.com This deactivation makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. youtube.comquora.com The presence of a second deactivating group, the carboxylic acid, further reduces the ring's reactivity. wikipedia.org

Regioselectivity in EAS on a disubstituted benzene ring depends on the directing effects of the existing groups. libretexts.orgmsu.edu In 3-(Benzyloxy)-4-nitrobenzoic acid, the substituents have conflicting or "antagonistic" directing effects.

Benzyloxy Group (-OCH₂Ph): As an ether (-OR) group, the benzyloxy substituent is an activating group and an ortho, para-director . The oxygen atom can donate a lone pair of electrons into the ring via resonance, increasing the electron density at the ortho and para positions. assets-servd.hostlibretexts.org

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director . youtube.compressbooks.pub It directs incoming electrophiles to the positions meta to itself to avoid placing the positive charge of the reaction intermediate adjacent to the already electron-deficient carbons at the ortho and para positions. youtube.com

Carboxylic Acid Group (-COOH): This is also a deactivating group and a meta-director . wikipedia.org

The positions for potential electrophilic attack are C-2, C-5, and C-6. The directing effects of the three substituents on these positions are summarized below.

| Position for Attack | Directed by Benzyloxy (-OCH₂Ph) | Directed by Nitro (-NO₂) | Directed by Carboxylic Acid (-COOH) | Overall Influence |

| C-2 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Strongly opposed effects. The powerful activating effect of the benzyloxy group is countered by strong deactivation from the nitro group and steric hindrance. |

| C-5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Deactivating) | Deactivated by all three groups. |

| C-6 | Para (Activating) | Meta (Deactivating) | Para (Deactivating) | The activating para-directing effect of the benzyloxy group is reinforced by the meta-directing effect of the nitro group. This position is generally the most favored for substitution. |

When directing effects are antagonistic, the most powerful activating group generally controls the regiochemical outcome. libretexts.orgyoutube.com In this case, the benzyloxy group is the only activating group and a strong ortho, para-director. The nitro group is a strong deactivating meta-director. The position para to the activating benzyloxy group (C-6) is also meta to the deactivating nitro group. This reinforcement makes the C-6 position the most probable site for electrophilic substitution. Substitution at the C-2 position (ortho to the benzyloxy group) is less likely due to significant steric hindrance from the adjacent benzyloxy and carboxylic acid groups. libretexts.org

Nucleophilic Substitution Pathways Involving the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) can occur on aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group is a powerful activator for SNAr reactions, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgyoutube.comlibretexts.org This stabilization is most effective when the nucleophilic attack occurs at the positions ortho or para to the nitro group. libretexts.org

In this compound, the positions ortho and para to the activating nitro group are C-3 and C-5.

Position C-3: This position is occupied by the benzyloxy group. A sufficiently strong nucleophile could potentially attack this carbon, leading to the displacement of the benzyloxy group.

Position C-5: This position is occupied by a hydrogen atom. Vicarious Nucleophilic Substitution (VNS) is a pathway where a nucleophile attacks a hydrogen-bearing carbon on an electron-deficient ring.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate (the Meisenheimer complex). youtube.comlibretexts.org Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For SNAr to occur at the C-3 position, the benzyloxy group would have to function as the leaving group. While not a typical leaving group like a halide, its departure could be facilitated under specific conditions with potent nucleophiles.

Reduction Mechanisms of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, often employed in the production of dyes, pharmaceuticals, and other fine chemicals. wikipedia.orgcsic.es This conversion can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. youtube.com The product of this reaction is 4-Amino-3-(benzyloxy)benzoic acid. chemicalbook.com

Catalytic hydrogenation is a widely used, efficient, and environmentally benign method for reducing nitroarenes. csic.es The reaction typically involves molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum-based catalysts. google.comnih.gov

The mechanism is complex and occurs on the surface of the catalyst. It is generally understood to proceed through a series of intermediates. The nitro compound is first reduced to a nitroso (-NO) derivative, which is then further reduced to a hydroxylamine (B1172632) (-NHOH). nih.gov Finally, the hydroxylamine is reduced to the corresponding amine. nih.gov Another proposed pathway on some metals, like nickel, involves the initial dissociation of the N-O bonds to form a Ph-N species on the catalyst surface, which is then sequentially hydrogenated to the amine. csic.es

| Catalyst | Typical Conditions | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas, often at pressures from atmospheric to ~100 psig, in a solvent like ethanol (B145695) or ethyl acetate (B1210297). google.com | Highly efficient and selective for nitro group reduction. Can sometimes be too reactive, causing cleavage of the benzyloxy group (debenzylation). |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents. | Effective catalyst for hydrogenation. |

| Raney Nickel (Raney Ni) | H₂ gas, often used when avoiding dehalogenation is necessary. | A non-precious metal alternative, though sometimes less selective. |

For substituted nitrobenzoic acids, the reaction is often carried out in an aqueous solution where the acid is converted to its alkali metal salt to improve solubility. The pH is typically maintained between 5 and 7 to facilitate the reaction. google.com

Before the widespread adoption of catalytic hydrogenation, the reduction of nitro groups was commonly achieved using stoichiometric amounts of metals in acidic media, a process known as dissolving metal reduction. youtube.com

Common metal reductants include iron (Fe), tin (Sn), and zinc (Zn). The mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. youtube.com

A specific method for the synthesis of 4-Amino-3-(benzyloxy)benzoic acid involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an ethyl acetate solvent. chemicalbook.com This reagent provides a mild and often chemoselective method for nitro group reduction. Another classic method involves using tin metal in concentrated hydrochloric acid, where the product is initially formed as a double tin salt before being liberated. prepchem.com

| Reagent | Typical Conditions | Key Features |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions, often in solvents like ethanol or ethyl acetate. chemicalbook.com | A mild reducing agent, useful for substrates with sensitive functional groups. |

| Iron (Fe) | Acidic medium (e.g., acetic acid or HCl). | Inexpensive and effective, but can generate large amounts of iron sludge waste. |

| Zinc (Zn) | Acidic medium (e.g., acetic acid or HCl). | Another common dissolving metal reductant. |

These methods are valuable when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved, such as alkenes or alkynes. youtube.com

Carboxylic Acid Derivatization Mechanisms (e.g., Esterification, Amidation)

The carboxylic acid moiety is the primary site for derivatization reactions, such as esterification and amidation. These transformations are fundamental in synthesizing various esters and amides, which may serve as key intermediates in the preparation of more complex molecules.

Esterification:

The most common method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. tcu.edu

The mechanism for the Fischer esterification of this compound proceeds through a series of protonation and nucleophilic attack steps. iajpr.com First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the formation of a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen yield the ester product and regenerate the acid catalyst.

Interactive Data Table: Typical Conditions for Fischer Esterification of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Alcohol | Methanol (B129727), Ethanol, or other primary/secondary alcohols (typically used in excess as the solvent) | tcu.eduijstr.org |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), or a solid acid catalyst like modified Montmorillonite K10 | tcu.eduijstr.org |

| Temperature | Reflux temperature of the alcohol | iajpr.com |

| Reaction Time | Several hours, dependent on the specific alcohol and catalyst used | iajpr.com |

Amidation:

The formation of amides from this compound typically requires the use of coupling agents to activate the carboxylic acid, as direct reaction with an amine is generally slow. mychemblog.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). mychemblog.comwenxuecity.comgoogle.com

The mechanism of amidation using a coupling agent like HATU involves the initial formation of a highly reactive O-acylisourea intermediate. wikipedia.orgcommonorganicchemistry.com This is achieved by the reaction of the carboxylate anion (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) with HATU. wenxuecity.com This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wenxuecity.comwikipedia.orgcommonorganicchemistry.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the efficiency of the coupling reaction and suppress side reactions. google.com

Interactive Data Table: Typical Conditions for Amidation of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Amine | Primary or secondary amines | mychemblog.com |

| Coupling Agent | HATU, HBTU, PyBOP, DCC, EDC | mychemblog.compeptide.comsigmaaldrich.com |

| Additive | HOBt, HOAt (often incorporated in the coupling agent, e.g., HATU) | google.comsigmaaldrich.com |

| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | wenxuecity.com |

| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM) | wenxuecity.com |

| Temperature | Room temperature | mychemblog.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving molecules like this compound. mdpi.comresearchgate.net These theoretical studies can offer insights into transition state geometries, reaction energy barriers, and the influence of substituents on reactivity, which are often difficult to determine experimentally. mdpi.comresearchgate.net

For this compound, DFT calculations can be employed to model the esterification and amidation reactions. The benzyloxy group at the 3-position is generally considered an electron-donating group through resonance, while the nitro group at the 4-position is a strong electron-withdrawing group through both resonance and inductive effects. mdpi.com

Computational studies on substituted benzoic acids have shown that electron-withdrawing substituents increase the acidity of the carboxylic acid. mdpi.comresearchgate.net This increased acidity in this compound, primarily due to the para-nitro group, facilitates the initial deprotonation step in amidation reactions that proceed via a carboxylate intermediate. mdpi.com Conversely, the electron-withdrawing nitro group also decreases the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by an alcohol during esterification.

DFT calculations can map the entire reaction pathway, identifying the transition states and intermediates for both esterification and amidation. For instance, in the Fischer esterification, the energy barriers for the protonation, nucleophilic attack, and elimination steps can be calculated. Similarly, for HATU-mediated amidation, the energetics of the formation of the active ester and its subsequent reaction with an amine can be modeled. wikipedia.orgcommonorganicchemistry.com These calculations can help to rationalize the observed reaction rates and selectivities.

Furthermore, computational analysis can predict the influence of the bulky benzyloxy group on the reaction mechanism. Steric hindrance from this group could potentially influence the approach of the nucleophile (alcohol or amine) to the carbonyl carbon, possibly affecting the activation energy of the reaction. DFT studies can quantify these steric effects and compare them with the electronic effects of the substituents to provide a comprehensive understanding of the reactivity of this compound.

Derivatives and Analogs of 3 Benzyloxy 4 Nitrobenzoic Acid in Advanced Organic Synthesis

Synthesis and Transformation of Ester Derivatives

The esterification of 3-(benzyloxy)-4-nitrobenzoic acid is a fundamental transformation that enhances its utility in subsequent synthetic steps. The methyl ester, methyl 3-(benzyloxy)-4-nitrobenzoate, is a common derivative synthesized from the parent acid. A standard method involves reacting 3-hydroxy-4-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to first produce methyl 3-hydroxy-4-nitrobenzoate. nih.gov This intermediate is then subjected to Williamson ether synthesis or the Mitsunobu reaction to introduce the benzyl (B1604629) group, yielding the desired ester. nih.gov For instance, alkylation with an appropriate agent under basic conditions affords the benzyloxy derivative. nih.gov

These ester derivatives are not merely protected forms of the carboxylic acid but are reactive intermediates for further transformations. For example, they can be key precursors in the synthesis of various heterocyclic compounds. The transformation of these esters often involves the reduction of the nitro group, a critical step that opens up pathways to amino-substituted analogs. nih.gov

Table 1: Synthesis of Methyl 3-(benzyloxy)-4-nitrobenzoate

| Starting Material | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | 1. H₂SO₄, Methanol | 1. Reflux | Methyl 3-hydroxy-4-nitrobenzoate | nih.gov |

| Methyl 3-hydroxy-4-nitrobenzoate | 2. Benzyl halide, Base | 2. Alkylation | Methyl 3-(benzyloxy)-4-nitrobenzoate | nih.gov |

Preparation and Utility of Amino-Substituted Analogs

The reduction of the nitro group in this compound and its esters is a gateway to valuable amino-substituted analogs. A widely used method for this transformation is the reaction with tin(II) chloride (SnCl₂). For example, methyl 3-(benzyloxy)-4-nitrobenzoate can be converted to methyl 4-amino-3-(benzyloxy)benzoate in high yield by treatment with SnCl₂ in a solvent mixture like ethyl acetate (B1210297)/methanol at elevated temperatures. nih.gov Catalytic hydrogenation is another effective method for this reduction. nih.gov

The resulting amino-substituted analogs, such as 4-amino-3-(benzyloxy)benzoic acid and its esters, are crucial intermediates. chemicalbook.com The amino group can be further functionalized, for instance, by forming Schiff bases through condensation with various aldehydes. eresearchco.com These analogs serve as foundational scaffolds for building more complex molecules, including those with potential biological activity. eresearchco.com The interplay between the amino, hydroxyl (after debenzylation), and carboxylic acid functionalities allows for diverse synthetic elaborations. prepchem.comsigmaaldrich.com

Table 2: Preparation of Amino-Substituted Analogs

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Methyl 3-(benzyloxy)-4-nitrobenzoate | SnCl₂ | Ethyl acetate/methanol, 55 °C | Methyl 4-amino-3-(benzyloxy)benzoate | 93% | nih.gov |

| 4-Nitro-3-hydroxybenzoic acid | Sn, HCl | Heat | 4-Amino-3-hydroxybenzoic acid | 60% | prepchem.com |

Bis-Substituted and Multi-Functionalized Benzoic Acid Derivatives

The this compound framework allows for the creation of bis-substituted and multi-functionalized derivatives with tailored properties. By leveraging the existing functional groups, additional substituents can be introduced to create more complex structures. For instance, after the initial synthesis of the benzyloxy and nitro-substituted benzoic acid, further modifications can be performed on the aromatic ring or at the functional groups themselves.

The synthesis of bis(benzyloxy) derivatives, such as 3,4-bis(benzyloxy)benzoic acid, showcases the potential for multiple substitutions. nih.gov While not directly derived from the title compound, the strategies used for their synthesis—often involving protection and sequential functionalization—are applicable. Research into multi-substituted triphenylene (B110318) derivatives, for example, demonstrates how complex molecules can be built from ortho-terphenyl precursors, highlighting the importance of controlling substitution patterns to influence material properties. rsc.org These approaches underscore the versatility of the benzoic acid core for creating molecules with several points of functionality, which is essential for applications in materials science and medicinal chemistry.

Structural Modifications for Enhanced Synthetic Utility

Structural modifications of this compound and its analogs are crucial for enhancing their utility in synthesis. The benzyl group, for example, serves as a protecting group for the hydroxyl function, which can be removed at a later stage to unmask the phenol (B47542) for further reactions. This protecting group strategy is fundamental in multi-step syntheses.

Further modifications can be made to improve reactivity or to enable specific coupling reactions. For example, the conversion of the carboxylic acid to an acid chloride or an activated ester facilitates amide bond formation. The reduction of the nitro group to an amine, as previously discussed, is a significant structural modification that opens up a vast array of possible subsequent reactions, including diazotization and Sandmeyer reactions, or use as a nucleophile in coupling reactions. nih.gov These modifications are integral to the design of synthetic routes towards complex target molecules.

Integration into Complex Organic Scaffolds and Heterocyclic Systems

Derivatives of this compound are valuable building blocks for the synthesis of complex organic scaffolds and, notably, heterocyclic systems. The amino-substituted analogs are particularly important in this context. For example, 4-amino-3-hydroxybenzoic acid derivatives are precursors for the synthesis of benzoxazinones, a class of heterocyclic compounds with diverse applications. eresearchco.comgoogle.com

The general strategy involves the cyclization of an appropriately substituted anthranilic acid derivative. nih.gov The amino and carboxyl groups (or their ester form) on the benzene (B151609) ring are perfectly positioned to react with various reagents to form fused ring systems. For instance, the reaction of amino-substituted benzoic acids with reagents like 2,4,6-trichloro-1,3,5-triazine can lead to the formation of 4H-3,1-benzoxazin-4-ones. organic-chemistry.org The versatility of these derivatives allows for their incorporation into a wide range of heterocyclic structures, including benzothiazoles, quinazolinones, and phenazines, which are often found in biologically active compounds and functional materials. nih.govraco.catnih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 4 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For derivatives of 3-(Benzyloxy)-4-nitrobenzoic acid, such as Methyl 3-(benzyloxy)-4-nitrobenzoate, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of both the benzoic acid and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl group and the methyl protons of the ester.

In a related compound, methyl 3-nitrobenzoate, the aromatic protons appear in the range of 7.50 to 8.76 ppm, and the methyl ester protons show a signal at 3.93 ppm. rsc.org For Methyl 3-(benzyloxy)-4-nitrobenzoate, the presence of the benzyloxy group would further split the signals of the aromatic protons and introduce a characteristic signal for the benzylic methylene protons, typically around 5.0-5.5 ppm. The protons of the phenyl group of the benzyl substituent would also be observed in the aromatic region.

Table 1: Hypothetical ¹H NMR Data for Methyl 3-(benzyloxy)-4-nitrobenzoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | d | 1H | Aromatic H (ortho to COOCH₃) |

| ~7.8 | dd | 1H | Aromatic H (para to COOCH₃) |

| ~7.6 | d | 1H | Aromatic H (ortho to NO₂) |

| ~7.3-7.5 | m | 5H | Phenyl H's of benzyl group |

| ~5.2 | s | 2H | Benzylic CH₂ |

| ~3.9 | s | 3H | Methyl ester CH₃ |

Note: This is a hypothetical representation based on known chemical shifts of similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For Methyl 3-(benzyloxy)-4-nitrobenzoate, the ¹³C NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons, the benzylic methylene carbon, and the methyl ester carbon.

In the analogous methyl 3-nitrobenzoate, the carboxyl carbon appears at approximately 164.7 ppm, while the aromatic carbons are observed between 124.3 and 148.1 ppm, and the methyl carbon is at 52.6 ppm. rsc.org The introduction of a benzyloxy group would result in an additional signal for the benzylic methylene carbon around 70 ppm and signals for the carbons of the benzyl group's phenyl ring.

Table 2: Representative ¹³C NMR Data for Methyl 3-nitrobenzoate rsc.org

| Chemical Shift (ppm) | Assignment |

|---|---|

| 164.7 | C=O |

| 148.1 | C-NO₂ |

| 135.1 | Aromatic CH |

| 131.7 | Aromatic C-COOCH₃ |

| 129.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 124.3 | Aromatic CH |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the molecular weight is 273.24 g/mol . A mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For the derivative Methyl 3-(benzyloxy)-4-nitrobenzoate (C₁₅H₁₃NO₅), the exact mass is 287.07937252 Da. nih.gov An HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic rings.

For the related 3-nitrobenzoic acid, characteristic IR peaks are observed around 1700 cm⁻¹ for the carbonyl group (C=O), and at approximately 1550 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (N-O), respectively. brainly.com The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 3-Nitrobenzoic Acid brainly.com

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3000-3100 | Aromatic C-H stretch |

| ~2500-3300 | Carboxylic acid O-H stretch |

| ~1700 | Carbonyl C=O stretch |

| ~1550 | Asymmetric N-O stretch (NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum is useful for characterizing compounds with chromophores, such as aromatic rings and nitro groups.

Aromatic compounds like benzoic acid derivatives typically show two absorption bands related to π-π* transitions of the benzene (B151609) ring. up.ac.za For 3-nitrobenzoic acid, maximum absorption is observed at 215 nm and 255 nm. nih.gov The presence of the benzyloxy group in this compound would likely cause a shift in these absorption maxima due to its influence on the electronic system of the molecule.

Table 4: UV-Vis Absorption Data for 3-Nitrobenzoic Acid nih.gov

| λmax (nm) | Molar Absorptivity (log ε) |

|---|---|

| 215 | 4.35 |

Advanced Structural Analysis Techniques for Related Compounds

The definitive structural confirmation and purity assessment of this compound and its derivatives rely on a combination of advanced analytical techniques. While spectroscopic methods provide crucial information about the molecular framework, techniques such as X-ray crystallography and chromatography are indispensable for determining the three-dimensional arrangement of atoms in the solid state and for quantifying the purity of the synthesized compounds.

X-ray Crystallography for Crystalline Structure Determination

For compounds related to this compound, X-ray crystallography can elucidate the spatial relationship between the benzyloxy group, the nitro group, and the carboxylic acid moiety. The crystal structures of numerous nitrobenzoic acid derivatives have been determined, offering insights into how different substituents influence the molecular geometry and crystal packing. researchgate.netebi.ac.uk

A relevant example is the crystal structure of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde. nih.gov In this molecule, which shares a substituted benzyloxy linkage, the two benzene rings were found to have a dihedral angle of 3.98 (7)°. nih.gov The crystal packing in this related compound is stabilized by weak, non-classical intermolecular interactions. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties of these materials.

The crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, synthesized from 2-nitrobenzoic acid, reveals that the central amide moiety is essentially planar and forms significant dihedral angles with the two benzene rings. researchgate.net This demonstrates how X-ray crystallography can reveal the conformational preferences dictated by intramolecular and intermolecular forces.

Table 1: Crystallographic Data for a Related Benzyloxy Derivative

| Parameter | Value |

|---|---|

| Compound | 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde |

| Chemical Formula | C₁₅H₁₃NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.853 (1) |

| b (Å) | 11.994 (2) |

| c (Å) | 16.405 (3) |

| β (°) | 98.28 (3) |

| Volume (ų) | 1334.4 (4) |

Data sourced from a study on the crystal structure of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde. nih.gov

Chromatographic Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the detection and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like benzoic acid derivatives. For instance, the analysis of 4-nitrobenzoic acid has been demonstrated using reversed-phase HPLC with a C18 column. chromforum.org The retention time can be manipulated by adjusting the pH of the mobile phase; using an acidic mobile phase protonates the carboxylic acid, leading to increased retention on the nonpolar stationary phase. chromforum.org A typical mobile phase for related compounds might consist of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds, GC can be a powerful tool for purity assessment. epa.gov Method 8091 by the EPA, for example, provides conditions for the detection of nitroaromatics using a gas chromatograph equipped with a capillary column and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are sensitive to nitro groups. epa.gov The purity of compounds like 3-nitrobenzoic acid can be determined by GC, often in conjunction with titration analysis. avantorsciences.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For benzoic acid derivatives, TLC can be used to separate isomers and identify impurities. sigmaaldrich.comresearchgate.net The separation is based on the polarity of the compounds, the choice of the stationary phase (e.g., silica (B1680970) gel, polyamide), and the mobile phase. researchgate.netresearchgate.net For example, a mixture of toluene (B28343) and ethanol (B145695) can be used as a mobile phase for the separation of benzoic acid and its esters on a silica gel plate. sigmaaldrich.com The spots can be visualized under UV light. sigmaaldrich.com The retention factor (Rf) value is a key parameter in TLC for identifying compounds. rsc.org

Table 2: Chromatographic Methods for the Analysis of Related Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Phosphoric Acid chromforum.orgsielc.com | UV | Purity determination of nitrobenzoic acids chromforum.org |

| GC | DB-1701 epa.gov | - | ECD/NPD epa.gov | Analysis of nitroaromatics and cyclic ketones epa.gov |

| TLC | Silica Gel sigmaaldrich.com | Toluene/Ethanol (9:1 v/v) sigmaaldrich.com | UV (254 nm) sigmaaldrich.com | Reaction monitoring and purity assessment sigmaaldrich.com |

Theoretical and Computational Chemistry Studies on 3 Benzyloxy 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, energies, and various properties, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 3-(Benzyloxy)-4-nitrobenzoic acid, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface. Typically, this involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution.

Upon optimization, a wealth of electronic structure data becomes available. This includes the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, the planarity of the benzoic acid ring and the orientation of the benzyloxy and nitro substituent groups would be determined. These calculated geometric parameters are often compared with experimental data from X-ray crystallography, where available, to validate the chosen theoretical model.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors. These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Such calculations can help assign specific peaks in an experimental spectrum to particular atoms in the molecule.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated frequencies and their corresponding intensities can be used to generate a theoretical Infrared (IR) spectrum. Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max) in the Ultraviolet-Visible (UV-Vis) spectrum. These transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), provide insight into the electronic behavior of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. In contrast, a small gap indicates a molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.

Intermolecular and Intramolecular Interaction Analysis

Characterization of Hydrogen Bonding Networks

For this compound, the carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystalline form, it is highly probable that these groups would form strong intermolecular O-H···O hydrogen bonds. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked through a pair of such hydrogen bonds. Computational studies can identify and characterize these and other potential weaker C-H···O interactions, detailing their bond distances and angles, which govern the supramolecular assembly. Intramolecular hydrogen bonds, though less likely between the specified groups in this molecule due to steric considerations, would also be identified if present.

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis maps properties onto a surface defined by the region where a molecule's electron density contribution to the total crystal electron density is greater than any other molecule's.

O···H/H···O contacts: Primarily representing the strong hydrogen bonds from the carboxylic acid groups.

H···H contacts: Typically comprising the largest portion of the surface, arising from the numerous hydrogen atoms on the phenyl and benzyl (B1604629) groups.

C···H/H···C contacts: Indicative of weaker C-H···π interactions.

O···O and N···O contacts: Arising from the close packing of the nitro and carboxyl groups.

This quantitative analysis provides a detailed picture of the forces that hold the molecules together in the solid state.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a fundamental approach to elucidating reaction mechanisms. For aromatic compounds like this compound, computational studies can map out the energy profiles of various reactions, identify transition states, and determine the most probable reaction pathways.

Computational models could predict the transition state energies for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the carbon atom bearing the nitro group. The presence of the strongly electron-withdrawing nitro group is expected to activate the ring towards such reactions. DFT calculations on similar nitroaromatic compounds have been used to rationalize the feasibility and regioselectivity of such transformations.

Prediction of Reactivity and Kinetic Stability Profiles

The reactivity and kinetic stability of this compound can be computationally predicted through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity.

In a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a structurally related compound, the HOMO was found to be localized on the biphenyl (B1667301) rings, while the LUMO was primarily on the benzoic acid moiety. nih.govrri.res.in For this compound, the HOMO is expected to have significant contributions from the benzyloxy group and the phenyl ring, while the LUMO is anticipated to be concentrated around the nitro group and the carboxylic acid function due to their strong electron-withdrawing nature. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. Studies on other nitrobenzoic acid derivatives have shown that the position of the nitro group significantly influences the electronic properties and reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity profile. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

While specific values for this compound are not published, the table below presents data for related compounds to illustrate the expected ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 | rri.res.in |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red to yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential would likely be found around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor site. The aromatic protons and the benzylic protons would also exhibit some degree of positive potential.

The MEP surface provides a clear visual representation of how the electron-withdrawing nitro and carboxyl groups and the benzyloxy substituent influence the electronic landscape of the molecule, thereby guiding its intermolecular interactions and chemical reactivity.

Computation of Physicochemical Descriptors

A variety of physicochemical descriptors for this compound and its analogs can be computationally generated. These descriptors are essential for understanding the molecule's behavior in different chemical and biological systems and are widely used in fields like quantitative structure-activity relationship (QSAR) studies. The table below lists several key computed properties for this compound and some related compounds, as sourced from public databases. These values are typically calculated using established computational algorithms.

| Property | This compound (Predicted) | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid |

| Molecular Formula | C14H11NO5 | C15H13NO6 | C7H5NO4 | C7H5NO4 |

| Molecular Weight ( g/mol ) | 273.24 | 303.27 nih.gov | 167.12 nih.gov | 167.12 |

| XLogP3-AA | ~2.5 (estimated) | 2.7 nih.gov | 1.8 | 1.9 |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov | 1 nih.gov | 1 |

| Hydrogen Bond Acceptor Count | 5 | 6 nih.gov | 4 nih.gov | 4 |

| Rotatable Bond Count | 4 | 5 nih.gov | 1 nih.gov | 1 |

| Exact Mass (Da) | 273.0637 | 303.0743 nih.gov | 167.0219 nih.gov | 167.0219 |

| Topological Polar Surface Area (Ų) | 99.4 | 102 nih.gov | 83.1 | 83.1 |

| Heavy Atom Count | 20 | 22 nih.gov | 12 nih.gov | 12 |

Note: The values for this compound are estimated based on its structure and data from similar compounds, as direct computational results from a single source were not available. The other values are from PubChem.

Role As a Key Intermediate in Organic and Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis Development

Nitro compounds, such as 3-(Benzyloxy)-4-nitrobenzoic acid, are crucial building blocks for creating molecules relevant to the pharmaceutical industry. frontiersin.org The diverse reactivity of these compounds and the ease with which the nitro group can be converted into other functional groups make them ideal for synthesizing complex pharmaceutical ingredients. frontiersin.org For instance, derivatives of nitrobenzoic acid are used in the development of anti-inflammatory and analgesic medications. nbinno.com

One notable application is in the synthesis of desformoterol, where 4-benzyloxy-3-nitrostyrene oxide, a related compound, serves as a key optically pure intermediate. google.com This highlights the importance of benzyloxy-nitro substituted aromatics in constructing chiral molecules for pharmaceutical use. Furthermore, 4-amino-3-nitrobenzoic acid, a structurally similar compound, is a vital intermediate in the synthesis of various drugs and has shown potential in developing treatments for Chagas disease. nbinno.com The synthesis of bumetanide, a loop diuretic, also involves a derivative, 4-phenoxy-5-aminosulfonyl-3-nitrobenzoic acid, as an intermediate. google.com

Building Block for Complex Organic Molecules

Organic building blocks are fundamental components for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com this compound fits this description, serving as a foundational unit in the construction of more intricate organic structures. boronmolecular.com The benzyloxy group enhances the compound's reactivity, facilitating further functionalization.

Nitrobenzoic acids and their derivatives are a class of organic compounds that consist of a benzoic acid with a nitro group substitution. fishersci.com These compounds, including this compound, are utilized in the synthesis of more complex molecules in medicinal chemistry, organic chemistry, and materials science. sigmaaldrich.comboronmolecular.com The synthesis of complex natural products and other pharmaceutically interesting molecules often relies on the availability of such chiral building blocks. sciencedaily.com

Contribution to Heterocyclic Compound Synthesis

The functional groups present in this compound and its analogs make them suitable for the synthesis of heterocyclic compounds. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic rings. For example, the reduction of a nitro group to an amine is a key step in the synthesis of many heterocyclic systems.

Research has shown that functionalized amino compounds, which can be derived from nitrobenzoic acids, are precursors to complex heterocyclic systems. For instance, 1-aminofuro[2,3-b]pyridine-2-carboxylates, containing an amino group, can undergo cyclization reactions to form novel pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related structures. nih.gov This demonstrates the potential of amino derivatives of benzoic acids, obtainable from their nitro counterparts, in constructing diverse heterocyclic frameworks.

Ligand Design in Metal Coordination Chemistry Research

While direct research on the use of this compound in ligand design is not extensively documented in the provided results, the structural features of the molecule suggest its potential in this area. The carboxylic acid group is a common coordinating group for metal ions. The presence of the benzyloxy and nitro groups can influence the electronic properties and steric bulk of the resulting ligand, which in turn affects the properties of the metal complex.

For example, phosphonate (B1237965) derivatives of a related compound, 3-(benzyloxy)-5-nitrobenzoic acid, are noted for their use in creating porous metal-organic frameworks (MOFs). This involves the coordination of the phosphonate and carboxylate groups to transition metals. This suggests that derivatives of this compound could similarly be functionalized and employed as ligands in the design of new coordination compounds with specific structural and functional properties.

Applications in Materials Science Research

The versatility of organic building blocks extends to materials science. boronmolecular.com Nitrobenzoic acid derivatives are used in the synthesis of dyes and pigments. google.com For instance, 3-nitro-4-methoxybenzoic acid is an important intermediate for azo dyes. google.com Similarly, 4-amino-3-nitrobenzoic acid is utilized in the production of azo dyes for the textile industry. nbinno.com

While specific applications of this compound in materials science are not detailed in the search results, its structural similarity to compounds used in dye synthesis suggests its potential as a precursor for new colorants. Furthermore, the exploration of related nitrobenzoic acid derivatives in developing polymeric materials indicates a potential avenue for the application of this compound in this field as well. nbinno.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-(benzyloxy)-4-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1 : Nitration of 3-(benzyloxy)benzoic acid using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C for controlled regioselectivity. Lower temperatures minimize byproducts like dinitro derivatives .

- Step 2 : Purification via recrystallization from dichloromethane or ethanol to isolate the nitro-substituted product. Yield optimization requires precise stoichiometric ratios (e.g., HNO₃:H₂SO₄ = 1:2) and reaction time control (2–5 hours) .

- Alternative Route : Direct benzylation of 4-nitrobenzoic acid using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of nitro (NO₂) groups (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and carboxylic acid (C=O stretch ~1680 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆. Key signals include benzyloxy protons (δ 5.2–5.4 ppm, singlet) and aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (M+H⁺ expected at m/z 288.06) .

Q. How can solubility challenges of this compound in common solvents be addressed?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF are ideal for dissolution due to the compound’s polar nitro and carboxylic acid groups .

- Co-solvent systems : Use ethanol/water (70:30 v/v) to enhance solubility for biological assays. Pre-warm to 40°C to prevent precipitation .

- Prediction via Abraham model : Calculate logP (estimated ~2.1) using solute descriptors (S=1.52, A=0.68, B=0.44) to predict solubility in alcohols and ethers .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential mutagenicity (Ames test data suggests moderate risk) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal XRD. Index reflections with SHELXD .

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Restrain benzyloxy torsion angles using AFIX commands. Final R1 < 0.05 is achievable with high-resolution data (<1.0 Å) .

- Validation : Check for missed symmetry (PLATON) and hydrogen bonding networks (e.g., O–H···O between carboxylic acid and nitro groups) .

Q. How does the electronic effect of the benzyloxy group influence the reactivity of 4-nitrobenzoic acid in cross-coupling reactions?

Methodological Answer:

- Suzuki coupling : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring for Pd-catalyzed coupling with arylboronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester). Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, in THF/water (3:1) at 80°C .

- Competing pathways : Nitro groups may undergo reduction under hydrogenation conditions. Protect the carboxylic acid as a methyl ester before coupling .

Q. What computational methods predict the pharmacological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The nitro group forms hydrogen bonds with Arg120 and Tyr355 .

- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) to correlate with anti-inflammatory activity. Validate using leave-one-out cross-validation (R² > 0.8) .

Q. How can conflicting solubility data for nitrobenzoic acid derivatives be resolved during formulation studies?

Methodological Answer:

- Data reconciliation : Compare experimental solubility in 19 alcohols and ethers (e.g., log10c1 = −2.98 in water) with Abraham model predictions. Adjust for temperature (e.g., 25°C vs. 37°C) and solvent polarity .

- Ternary phase diagrams : Map solubility in PEG-400/water systems to identify stable ratios for nanoparticle formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro